molecular formula C8H8BrNO3 B13030838 3-Amino-6-bromo-2-methoxybenzoicacid

3-Amino-6-bromo-2-methoxybenzoicacid

Cat. No.: B13030838
M. Wt: 246.06 g/mol
InChI Key: OWQVPEDLOVLUOI-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group at the 3-position, a bromine atom at the 6-position, and a methoxy group at the 2-position. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and bioactive molecules .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

3-amino-6-bromo-2-methoxybenzoic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

OWQVPEDLOVLUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-methoxybenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in acetic acid for bromination, nitric acid for nitration, and a reducing agent such as tin(II) chloride for the reduction step.

Industrial Production Methods

Industrial production of 3-Amino-6-bromo-2-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3-amino-2-methoxybenzoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 3-Amino-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-bromo-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-6-bromo-2-methoxybenzoic acid, highlighting differences in substituent positions, functional groups, and applications:

Compound Name Substituent Positions Key Functional Groups Applications/Properties References
3-Amino-6-bromo-2-methoxybenzoic acid 3-NH₂, 6-Br, 2-OCH₃ Amino, bromo, methoxy, carboxylic acid Intermediate for pharmaceuticals, heterocyclic synthesis, drug discovery
Methyl 6-amino-2-bromo-3-methoxybenzoate 6-NH₂, 2-Br, 3-OCH₃, methyl ester Amino, bromo, methoxy, ester Ester derivative used in specialty chemical synthesis; improved lipophilicity vs. carboxylic acid
6-Bromo-2-fluoro-3-methoxybenzoic acid 6-Br, 2-F, 3-OCH₃ Fluoro, bromo, methoxy, carboxylic acid Potential fluorinated analog for PET imaging or agrochemicals; reduced nucleophilicity vs. amino
2-Amino-4-bromo-6-methylbenzoic acid 2-NH₂, 4-Br, 6-CH₃ Amino, bromo, methyl, carboxylic acid Positional isomer with altered steric effects; used in dye synthesis and polymer chemistry
2-Amino-5-bromo-3-methylbenzoic acid 2-NH₂, 5-Br, 3-CH₃ Amino, bromo, methyl, carboxylic acid Meta-substituted bromine alters electronic properties; intermediate for antimicrobial agents

Key Findings from Comparative Analysis

Functional Group Impact: The amino group in 3-amino-6-bromo-2-methoxybenzoic acid enhances nucleophilicity compared to analogs like 6-bromo-2-fluoro-3-methoxybenzoic acid (fluoro substitution) . Methoxy vs. Methyl: Methoxy groups improve solubility in polar solvents, whereas methyl groups (e.g., 2-amino-4-bromo-6-methylbenzoic acid) increase hydrophobicity .

Positional Isomerism :

  • Shifting the bromine from the 6-position (target compound) to the 4- or 5-position (as in analogs) alters steric hindrance and electronic distribution, affecting reactivity in coupling reactions .

Ester vs. Carboxylic Acid: The methyl ester derivative (Methyl 6-amino-2-bromo-3-methoxybenzoate) offers better membrane permeability in drug design but requires hydrolysis for active carboxylic acid release .

Fluorinated Analogues: Replacement of the amino group with fluorine (6-bromo-2-fluoro-3-methoxybenzoic acid) reduces basicity and enhances metabolic stability, making it suitable for imaging probes .

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